N-Benzyl-N,N-dihexadecylhexadecan-1-aminium
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Overview
Description
N-Benzyl-N,N-dihexadecylhexadecan-1-aminium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with biological membranes and other organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dihexadecylhexadecan-1-aminium typically involves the quaternization of a tertiary amine with a suitable alkyl halide. One common method is the reaction of N,N-dihexadecylhexadecan-1-amine with benzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dihexadecylhexadecan-1-aminium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used in these reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzyl alcohol or benzaldehyde, while reduction can yield the corresponding amine.
Scientific Research Applications
N-Benzyl-N,N-dihexadecylhexadecan-1-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in the study of cell membranes and their interactions with various substances.
Industry: The compound is used in the formulation of detergents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-dihexadecylhexadecan-1-aminium involves its interaction with biological membranes. The compound can insert itself into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property makes it useful as a disinfectant and in drug delivery systems where membrane disruption is desired.
Comparison with Similar Compounds
Similar Compounds
Cetalkonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Denatonium benzoate: Known for its extreme bitterness, used as a deterrent in various products.
Uniqueness
N-Benzyl-N,N-dihexadecylhexadecan-1-aminium is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring interaction with both water and organic materials.
Properties
CAS No. |
215180-87-3 |
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Molecular Formula |
C55H106N+ |
Molecular Weight |
781.4 g/mol |
IUPAC Name |
benzyl(trihexadecyl)azanium |
InChI |
InChI=1S/C55H106N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46-51-56(54-55-49-44-43-45-50-55,52-47-41-38-35-32-29-26-23-20-17-14-11-8-5-2)53-48-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h43-45,49-50H,4-42,46-48,51-54H2,1-3H3/q+1 |
InChI Key |
FFWCJOHKKDJFSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CC1=CC=CC=C1 |
Origin of Product |
United States |
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